1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine
Description
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is a benzoxazole-derived compound featuring a methanamine group attached to the 2-position of the benzoxazole ring and a methyl substituent at the 4-position. Benzoxazoles are heterocyclic aromatic systems containing oxygen and nitrogen atoms, known for their stability, π-conjugation, and applications in medicinal chemistry as bioisosteres or pharmacophores. This compound’s molecular formula is C₉H₁₀N₂O, with an average mass of 162.19 g/mol (inferred from analogous structures in ). Its synthesis typically involves cyclization of substituted o-aminophenols or coupling reactions with activated amines .
Properties
IUPAC Name |
(4-methyl-1,3-benzoxazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPABFBCXEHCNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650975 | |
| Record name | 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177323-15-7 | |
| Record name | 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine features a benzoxazole ring, which is known for its unique properties that make it a valuable building block in organic synthesis. The compound has a molecular formula of CHNO and a molecular weight of 162.19 g/mol . The presence of the methyl group at the 4-position contributes to its distinct reactivity and biological activity.
Mechanism of Action:
- Target Interaction: Similar compounds have been shown to interact with thiol proteases, enzymes critical for immune response modulation .
- Biological Activity: It has been studied for its potential as an allosteric modulator against viral proteins, particularly in Hepatitis B virus research .
Chemistry
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules: It can be used to create derivatives with various functional groups through oxidation, reduction, and substitution reactions .
Biology
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Investigations have highlighted its potential efficacy against various pathogens.
- Anticancer Activity: Derivatives have shown promise in disrupting cellular signaling pathways associated with cancer progression .
Medicine
The compound is being explored for therapeutic applications:
- Drug Development: Its unique chemical structure makes it a candidate for developing new pharmaceuticals targeting specific diseases .
- Therapeutic Potential: Studies are ongoing to evaluate its effectiveness in treating conditions related to viral infections and cancer.
Case Studies and Research Findings
Several studies have documented the applications and effects of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine:
-
Antiviral Activity Study:
- A study evaluated the compound's ability to inhibit Hepatitis B virus replication by modulating host cell responses .
-
Cancer Research:
- Research demonstrated that derivatives could interfere with cancer cell signaling pathways, leading to reduced proliferation rates in vitro .
-
Synthetic Route Innovations:
- New synthetic methods have been developed to enhance yield and purity, including continuous flow reactors and advanced purification techniques like chromatography .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues Within the Benzoxazole Class
a. 1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride (C₉H₁₀Cl₂N₂O)
- Key Differences : Chlorine at the 5-position and a methyl group at the 6-position.
- Impact: Chlorine increases electronegativity and may enhance binding to electron-rich targets (e.g., enzymes or receptors). The hydrochloride salt improves solubility in aqueous media.
b. (6-Chloro-1,3-benzoxazol-2-yl)methanamine (C₈H₇ClN₂O)
- Impact : Reduced lipophilicity compared to the 4-methyl derivative. The pKa of 7.52 suggests moderate basicity, influencing protonation states under physiological conditions .
c. 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine (C₁₀H₁₂N₂O)
- Key Differences : Ethylamine chain instead of methanamine.
- Impact : Increased molecular flexibility may enhance interactions with flexible binding pockets. The extended chain could alter metabolic stability .
Thiazole-Based Analogues
a. [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine (C₁₁H₁₂N₂S)
- Key Differences : Thiazole ring (S and N) replaces benzoxazole.
- Impact: Thiazoles exhibit stronger electron-withdrawing effects due to sulfur’s electronegativity. Molecular weight (204.29 g/mol) is comparable to benzoxazole derivatives .
b. [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine (C₁₂H₁₄N₂OS)
- Key Differences : Methoxy and methyl groups on the phenyl ring.
- Impact : Methoxy groups enhance solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity. The thiazole core’s sulfur atom could engage in unique interactions (e.g., metal coordination) .
Oxadiazole-Based Analogues
a. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (C₁₀H₁₁N₃O)
- Key Differences : 1,3,4-Oxadiazole ring (two N atoms) instead of benzoxazole.
- Impact : Oxadiazoles are bioisosteres for esters or amides, often improving metabolic stability. The 4-tolyl group mimics the methyl substituent in the parent compound but with a phenyl extension, increasing aromatic interactions .
b. Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methoxyphenyl)amino]ethanone
- Key Differences : Complex triazole and oxadiazole hybrid.
- Impact : The triazole moiety introduces hydrogen-bonding capacity, while methoxycarbonyl groups enhance solubility. This structure is more suited for catalytic or material science applications than biological targeting .
Physicochemical and Pharmacological Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine | Benzoxazole | 162.19 | 4-CH₃ | ~1.8 | Moderate lipophilicity, stable π-system |
| 1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine | Benzoxazole | 233.09 | 5-Cl, 6-CH₃ | ~2.5 | Enhanced electronegativity, HCl salt form |
| [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine | Thiazole | 204.29 | 4-CH₃Ph | ~2.2 | Sulfur-mediated interactions, higher bulk |
| 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine | Oxadiazole | 189.22 | 4-Tolyl | ~2.0 | Bioisostere for esters, metabolic stability |
Biological Activity
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is a heterocyclic compound belonging to the benzoxazole family. This compound features a benzoxazole ring with a methyl group at the 4-position and a methanamine group at the 2-position. It has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall integrity and interference with essential metabolic processes.
Case Study: Antibacterial Efficacy
A study conducted on the compound's antibacterial properties revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains like MRSA .
Anticancer Activity
In addition to its antimicrobial effects, 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Research Findings on Anticancer Activity
A recent investigation into its anticancer properties highlighted:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 25 | Inhibition of angiogenesis |
The compound appears to induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapeutics.
The biological activity of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is attributed to its interaction with specific cellular targets. Similar compounds have been shown to interact with thiol proteases, which are crucial for various cellular processes, including immune response and protein processing. The compound's unique structure allows it to modulate these interactions effectively.
Comparative Analysis with Similar Compounds
To better understand the distinct biological activity of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, it is beneficial to compare it with structurally related compounds.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine | Moderate | Low |
| 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine | Low | Moderate |
| 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine | High | High |
This comparison highlights the superior biological activities of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine relative to its analogs, emphasizing its potential as a lead compound for drug development .
Q & A
Q. What are the common synthetic routes for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzoxazole precursors and amine derivatives. A validated approach for analogous heterocyclic amines (e.g., oxadiazoles) employs polyphosphoric acid (PPA) as a cyclizing agent under reflux conditions. For example, reacting 4-methyl-1,3-benzoxazole-2-carboxylic acid hydrazide with glycine in PPA yields high-purity products after 6–8 hours at 120–140°C . Optimization strategies include:
- Catalyst Screening : Testing Brønsted/Lewis acids (e.g., ZnCl₂, PPA) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine?
- Methodological Answer : A multi-technique approach is critical:
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bending at ~1550 cm⁻¹).
- NMR : ¹H NMR identifies methyl protons (~2.5 ppm, singlet) and benzoxazole aromatic protons (6.8–8.0 ppm). ¹³C NMR resolves the methanamine carbon (~45 ppm) and benzoxazole carbons .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .
Advanced Research Questions
Q. How does the methyl substituent on the benzoxazole ring influence the compound’s electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT/B3LYP) on analogous systems reveal that methyl groups increase electron density at the benzoxazole ring via inductive effects, enhancing nucleophilic substitution reactivity at the methanamine group. Key steps:
- Molecular Orbital Analysis : HOMO-LUMO gaps quantify charge transfer tendencies.
- Electrostatic Potential Maps : Visualize regions of electrophilic/nucleophilic susceptibility.
- Reactivity Profiling : Compare reaction rates with non-methylated analogs in SN2 reactions (e.g., alkylation with iodomethane) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Purity Validation : HPLC-MS to confirm >98% purity, excluding confounding byproducts .
- Dose-Response Curves : IC₅₀/EC₅₀ comparisons under controlled pH and temperature.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and quantify inter-study variability .
Q. How can computational modeling predict interactions between 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine and biological targets (e.g., enzymes, DNA)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Example workflow:
- Target Selection : Prioritize receptors with known benzoxazole interactions (e.g., kinase inhibitors).
- Ligand Preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level.
- Binding Site Analysis : Identify key residues (e.g., hydrophobic pockets accommodating the methyl group).
- Free Energy Calculations : MM-PBSA/GBSA quantify ΔGbinding for validation against experimental IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
